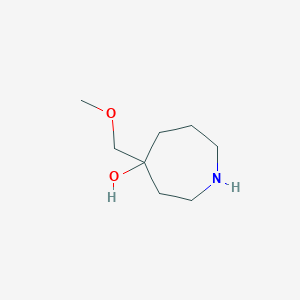
4-(Metoxi-metil)azepan-4-ol
Descripción general
Descripción
4-(Methoxymethyl)azepan-4-ol is a seven-membered heterocyclic compound containing a nitrogen atom within the ring structure It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom and a hydroxyl group on the fourth carbon atom
Aplicaciones Científicas De Investigación
4-(Methoxymethyl)azepan-4-ol has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
Target of Action
It’s known that drugs generally work by binding to a receptor, which is a cellular component .
Mode of Action
The catalytic mechanism for the oxidative demethylation of 4-(Methoxymethyl)phenol by the covalent flavoprotein vanillyl-alcohol oxidase has been studied . It was found that the carbonylic oxygen atom from the product 4-hydroxybenzaldehyde originates from a water molecule
Biochemical Pathways
The compound’s interaction with vanillyl-alcohol oxidase suggests it may influence pathways involving oxidative demethylation .
Análisis Bioquímico
Biochemical Properties
4-(Methoxymethyl)azepan-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, 4-(Methoxymethyl)azepan-4-ol can bind to proteins such as albumin, influencing its transport and distribution within the body .
Cellular Effects
The effects of 4-(Methoxymethyl)azepan-4-ol on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, 4-(Methoxymethyl)azepan-4-ol can impact gene expression and cellular metabolism, leading to changes in cell function . Furthermore, this compound has been found to affect the expression of genes involved in oxidative stress response, thereby influencing cellular homeostasis.
Molecular Mechanism
At the molecular level, 4-(Methoxymethyl)azepan-4-ol exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes. This interaction can result in changes in the metabolism of endogenous and exogenous compounds. Additionally, 4-(Methoxymethyl)azepan-4-ol can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in critical cellular processes such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Methoxymethyl)azepan-4-ol have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or acidic pH. Long-term studies have shown that 4-(Methoxymethyl)azepan-4-ol can have sustained effects on cellular function, particularly in in vitro studies. In vivo studies have demonstrated that the compound can accumulate in tissues over time, leading to prolonged biological effects .
Dosage Effects in Animal Models
The effects of 4-(Methoxymethyl)azepan-4-ol vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects. At high doses, 4-(Methoxymethyl)azepan-4-ol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity.
Metabolic Pathways
4-(Methoxymethyl)azepan-4-ol is involved in several metabolic pathways, including those related to the metabolism of xenobiotics and endogenous compounds. The compound interacts with enzymes such as cytochrome P450, which plays a crucial role in the oxidation and reduction of various substrates. Additionally, 4-(Methoxymethyl)azepan-4-ol can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways. This modulation can lead to changes in the levels of metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(Methoxymethyl)azepan-4-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can bind to albumin, facilitating its transport in the bloodstream. Additionally, it can interact with membrane transporters, allowing its uptake into cells. Once inside the cells, 4-(Methoxymethyl)azepan-4-ol can be distributed to different cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 4-(Methoxymethyl)azepan-4-ol is critical for its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments. The activity of 4-(Methoxymethyl)azepan-4-ol can be influenced by its subcellular localization, as it determines the accessibility of the compound to its target enzymes and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)azepan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a methoxymethylating agent, followed by cyclization, can yield the desired compound. The reaction conditions typically involve the use of a base and a solvent, with careful control of temperature to ensure the formation of the azepane ring.
Industrial Production Methods: Industrial production of 4-(Methoxymethyl)azepan-4-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Methoxymethyl)azepan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Comparación Con Compuestos Similares
Azepane: A seven-membered ring with a nitrogen atom, but without the methoxymethyl and hydroxyl groups.
Oxazepane: Contains an oxygen atom in addition to the nitrogen atom in the ring.
Thiazepane: Contains a sulfur atom in addition to the nitrogen atom in the ring.
Uniqueness: 4-(Methoxymethyl)azepan-4-ol is unique due to the presence of both a methoxymethyl group and a hydroxyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.
Propiedades
IUPAC Name |
4-(methoxymethyl)azepan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-7-8(10)3-2-5-9-6-4-8/h9-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHGVBHXNDOCRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1565753-74-3 | |
| Record name | 4-(methoxymethyl)azepan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(methylsulfanyl)pyridine](/img/structure/B2478263.png)
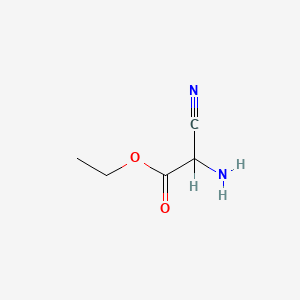
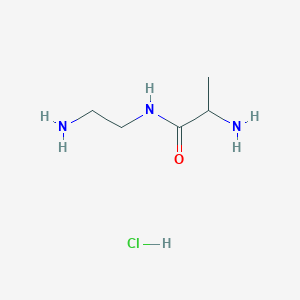

![(Z)-5-((4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2478270.png)
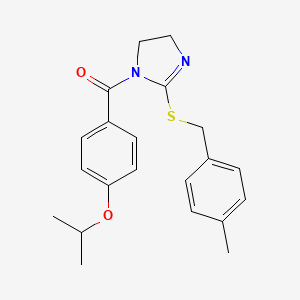
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2478273.png)
![ethyl 1-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)

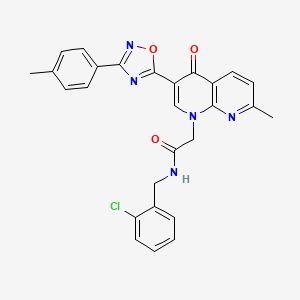
![N-(2-chloro-4-methylphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2478278.png)

![4-CHLORO-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-OXOPROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B2478282.png)
![2-(3-methoxyphenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2478284.png)
